Product packaging for 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine(Cat. No.:CAS No. 917776-97-7)

3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine

Cat. No.: B12613588
CAS No.: 917776-97-7
M. Wt: 303.16 g/mol
InChI Key: OYKOGXJHDPKQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine is a versatile organic compound designed for advanced research applications, particularly in the synthesis of nitrogen-containing heterocycles and complex molecular architectures. Its structure integrates a pyridine ring, a 3-bromophenyl group, and a reactive azide functional group, making it a valuable bifunctional building block. The azido group is a key feature, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to rapidly and reliably form stable 1,2,3-triazole linkages with alkynes. This makes the compound exceptionally useful for bioconjugation, polymer science, and materials chemistry. The bromophenyl moiety offers a distinct handle for further synthetic modification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for significant structural diversification. The primary research value of this compound lies in its role as a synthetic intermediate for constructing pharmacologically relevant heterocyclic systems. Organic azides are pivotal precursors in the preparation of various five- and six-membered N-heterocycles, which are core structures in many active pharmaceutical ingredients and agrochemicals. The mechanism of action for this compound centers on the reactivity of its azide group. Under thermal or catalytic conditions, the azide can act as a nitrene precursor or participate in cycloaddition and amination reactions. Furthermore, the pyridine ring can serve as a ligand in transition metal complexes, potentially adding utility in catalytic systems. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrN4 B12613588 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine CAS No. 917776-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

917776-97-7

Molecular Formula

C13H11BrN4

Molecular Weight

303.16 g/mol

IUPAC Name

3-[1-azido-1-(3-bromophenyl)ethyl]pyridine

InChI

InChI=1S/C13H11BrN4/c1-13(17-18-15,11-5-3-7-16-9-11)10-4-2-6-12(14)8-10/h2-9H,1H3

InChI Key

OYKOGXJHDPKQCH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)Br)(C2=CN=CC=C2)N=[N+]=[N-]

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 3 1 Azido 1 3 Bromophenyl Ethyl Pyridine

Reactivity of the Azido (B1232118) Group

The azide (B81097) functional group (-N₃) is a high-energy moiety known for its utility in a variety of powerful chemical transformations. It can act as a 1,3-dipole in cycloaddition reactions, a precursor to highly reactive nitrenes, or a participant in ligation chemistry. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com This reaction specifically joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govalliedacademies.org The reaction proceeds through a mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.org The catalysis by copper(I) accelerates the reaction by a factor of up to 10⁷ compared to the uncatalyzed thermal Huisgen cycloaddition and ensures complete regioselectivity. organic-chemistry.org

For 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine, the tertiary azide is available to react with a wide range of terminal alkynes. The reaction is highly chemoselective, leaving the pyridine (B92270) ring and the carbon-bromine bond of the 3-bromophenyl group intact under the mild reaction conditions typically employed. acs.orgnih.gov This transformation is exceptionally robust and can be performed with various copper(I) sources, often generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate. acs.orgmdpi.com The resulting triazole product serves as a stable, hydrolytically resistant linker, connecting the parent molecule to another chemical entity. nih.gov

Table 1: Typical Reaction Conditions for CuAAC with Functionalized Azides

Parameter Condition Purpose/Comment Source(s)
Catalyst CuSO₄·5H₂O / Sodium Ascorbate In situ generation of the active Cu(I) species. A widely used and reliable system. acs.orgmdpi.com
CuI, CuBr Direct use of a Cu(I) salt. nih.govnih.gov
[Cu(TPh)]Cl Abnormal NHC-copper complexes can be effective for sterically hindered substrates. organic-chemistry.org
Ligand/Additive Tris(benzyltriazolylmethyl)amine (TBTA) Stabilizes the Cu(I) oxidation state and prevents catalyst disproportionation. tcichemicals.com
PMDETA A common ligand used to stabilize the copper catalyst. acs.org
Solvent t-BuOH/H₂O, DMF, Methanol The reaction is tolerant of a wide range of solvents, including aqueous mixtures. organic-chemistry.orgacs.orgmdpi.com
Temperature Room Temperature to Mild Heating The reaction is often rapid at room temperature but can be accelerated with gentle heating. organic-chemistry.orgacs.org

This table presents generalized conditions and may require optimization for specific substrates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a leading bioorthogonal reaction, enabling the ligation of molecules in complex biological environments without the need for a cytotoxic metal catalyst. magtech.com.cnescholarship.org The reaction's driving force is the release of ring strain from a highly reactive cyclic alkyne, most commonly a derivative of cyclooctyne. nih.goviris-biotech.de The azide group of this compound can readily participate in SPAAC, reacting with strained alkynes like dibenzocyclooctyne (DIBO), bicyclononyne (BCN), or biarylazacyclooctynone (BARAC) to form a stable triazole adduct. nih.govresearchgate.net

The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne, with modifications such as fluorination or ring fusion dramatically increasing reaction kinetics. magtech.com.cnnih.gov This tunability allows for the rapid and selective labeling of the target molecule. Given that SPAAC proceeds under physiological conditions, it represents a powerful method for conjugating this compound to biomolecules or for surface functionalization without disrupting other sensitive functional groups. nih.govresearchgate.net

Table 2: Comparison of Second-Order Rate Constants for SPAAC with Benzyl (B1604629) Azide

Strained Alkyne Abbreviation Rate Constant (k₂) M⁻¹s⁻¹ Relative Rate Source(s)
Cyclooctyne OCT ~0.001 1x nih.gov
Dibenzoannulated cyclooctyne DIBO 0.081 ~81x nih.gov
Aza-dibenzocyclooctyne DIBAC 0.31 ~310x nih.gov
Biarylazacyclooctynone BARAC 0.96 ~960x nih.gov
Thiacycloheptyne TMTH 4.0 ~4000x nih.gov

This table uses benzyl azide as a model substrate to illustrate the reactivity of different strained alkynes. The reactivity with this compound is expected to follow similar trends.

Organic azides can decompose upon heating (thermolysis) or irradiation with light (photolysis), extruding a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. rsc.orgresearchgate.net In the case of this compound, this decomposition would lead to the formation of 1-(3-bromophenyl)-1-(pyridin-3-yl)ethylnitrene .

This nitrene is a high-energy species with a sextet of valence electrons on the nitrogen atom, making it highly electrophilic. It can undergo several rapid subsequent reactions, including:

Intramolecular C-H Insertion: The nitrene can insert into nearby C-H bonds within the same molecule, potentially leading to the formation of five-membered ring systems or aziridines.

Rearrangement: The nitrene can rearrange to form a more stable imine derivative. rsc.org

Intermolecular Reactions: In the presence of other substrates, it can add to double bonds or insert into solvent C-H bonds. researchgate.net

The photolysis of related azidopyridines is known to produce pyridylnitrenes, which are often highly reactive and can lead to complex product mixtures through rearrangements like ring expansion. researchgate.net The specific pathway followed by the nitrene derived from the title compound would depend on the reaction conditions (e.g., gas phase, solution, matrix isolation) and the surrounding molecular environment.

One of the potential fates of the nitrene intermediate generated via thermolysis or photolysis (as described in section 3.1.3) is an intramolecular C-H bond insertion to form an aziridine (B145994) ring. Aziridines are three-membered heterocyclic rings containing a nitrogen atom. wikipedia.org The formation of an aziridine from this compound would involve the nitrene nitrogen attacking a C-H bond on the ethyl backbone.

While direct intramolecular cycloaddition of the azide is less common, the conversion of azides into aziridines via an intermediate is a well-established synthetic strategy. For example, the reduction of 2-azidoalcohols using phosphines like triphenylphosphine (B44618) can lead to aziridine formation through a phosphanimine intermediate in a process related to the Staudinger reaction. wikipedia.orgwikipedia.org This highlights the general propensity of azide-derived intermediates to undergo cyclization to form strained ring systems like aziridines. rsc.orgresearchgate.netresearchgate.net

Reactivity of the 3-Bromophenyl Group

The carbon-bromine bond on the phenyl ring provides a second, orthogonal reactive handle on the molecule. This aryl bromide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov

The 3-bromophenyl group of the title compound can be readily functionalized using several palladium-catalyzed methods. These reactions typically involve a catalytic cycle consisting of oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgbeilstein-journals.org The Suzuki reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for a complex substrate like this compound, as the azide and pyridine functionalities are generally compatible. researchgate.netnih.gov

Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org This reaction typically results in the formation of a trans-substituted alkene and is a powerful method for vinylation of the aromatic ring. masterorganicchemistry.comlibretexts.org

Stille Reaction: This reaction involves the coupling of the aryl bromide with an organostannane (organotin) reagent. youtube.com While concerns over the toxicity of tin byproducts exist, the Stille reaction is very versatile and tolerant of many functional groups.

These cross-coupling reactions provide a modular approach to introduce a vast array of substituents at the 3-position of the phenyl ring, significantly expanding the molecular diversity accessible from this starting material.

Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

Reaction Organometallic Reagent Catalyst/Precatalyst Ligand(s) Base Typical Solvent(s) Source(s)
Suzuki R-B(OH)₂, R-B(OR)₂ Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ PPh₃, RuPhos, BrettPhos K₂CO₃, K₃PO₄, Cs₂CO₃ Toluene/H₂O, Dioxane, DMF libretexts.orgresearchgate.netacs.orgnih.gov
Heck Alkene (e.g., Acrylate) Pd(OAc)₂ PPh₃, P(o-tol)₃ Et₃N, K₂CO₃ DMF, Acetonitrile organic-chemistry.orgbeilstein-journals.org
Stille R-Sn(Alkyl)₃ Pd(PPh₃)₄ PPh₃ (Often not required) Toluene, THF, DMF libretexts.orgyoutube.com

This table provides a general overview. Specific conditions, including catalyst loading, ligand choice, and temperature, must be optimized for each substrate combination.

Nucleophilic Aromatic Substitution on Bromophenyl Moieties

The bromophenyl group within this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for constructing complex aryl structures.

Notably, the Suzuki-Miyaura coupling reaction stands out as a powerful method for the arylation of the bromophenyl moiety. This reaction typically involves the palladium-catalyzed cross-coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester. beilstein-journals.orgresearchgate.net While direct studies on this compound are not extensively documented, the reactivity of the 3-bromophenyl group is well-established. For instance, the Suzuki-Miyaura coupling of 3-bromopyridine (B30812) with potassium phenyltrifluoroborate has been optimized using catalysts like Pd(OAc)2, demonstrating the feasibility of such transformations on related structures. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. rsc.orgnih.gov

Another pivotal transformation is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org This reaction has broad applications in the synthesis of pharmaceuticals and organic materials. wikipedia.org The choice of phosphine (B1218219) ligand is critical to the success of the Buchwald-Hartwig amination, with sterically hindered ligands often providing superior results. wikipedia.orgnih.gov The reaction mechanism involves an oxidative addition, amine coordination, deprotonation, and reductive elimination cycle at the palladium center. wikipedia.orglibretexts.org

The following table summarizes representative conditions for these cross-coupling reactions on analogous bromophenyl and bromopyridine substrates.

Reaction TypeCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura CouplingPd(OAc)2/PPh3K2CO395% EtOHReflux~80-95 researchgate.net
Suzuki-Miyaura CouplingPdCl2(dppf)Cs2CO3Toluene/H2O60up to 90 acs.org
Buchwald-Hartwig Amination[Pd(allyl)Cl]2/XPhost-BuONaToluene100>90 acs.org
Buchwald-Hartwig AminationPd2(dba)3/BINAPNaOtBuToluene80-11070-98 wikipedia.org

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound imparts basic and nucleophilic character to the molecule, enabling a range of chemical transformations.

Lewis Acid-Base Interactions and Coordination Chemistry

The lone pair of electrons on the pyridine nitrogen allows it to act as a Lewis base, readily interacting with Lewis acids and metal ions. This coordination can activate the pyridine ring towards further reactions. semanticscholar.orgresearchgate.net For example, the coordination of a Lewis acid, such as a zinc-based species, to the pyridine nitrogen can enhance the electrophilicity of the ring, facilitating nucleophilic aromatic substitution or conjugate addition reactions. semanticscholar.orgbath.ac.uk

The pyridine moiety can also serve as a ligand in the formation of coordination complexes with various transition metals. nih.gov The resulting metal-organic frameworks or molecular assemblies can exhibit interesting electronic, optical, and catalytic properties. nih.gov The coordination geometry and the nature of the metal ion play a crucial role in determining the structure and function of these assemblies. mdpi.commdpi.com For instance, ruthenium complexes containing pyridine-type ligands have been shown to react with azide ions to form nitrido-bridged diruthenium complexes. acs.org Similarly, gold(I) and silver(I) complexes with pyridine-substituted N-heterocyclic carbene ligands have been synthesized, demonstrating the versatility of the pyridine nitrogen in coordination chemistry. nih.gov

Participation in Cycloaddition and Annulation Reactions

The pyridine ring can participate in cycloaddition reactions, although this often requires activation or specific reaction conditions due to its aromatic stability. acsgcipr.org One of the most significant cycloaddition methods for forming pyridine rings is the transition metal-catalyzed [2+2+2] cycloaddition. nih.govrsc.orgacs.org This reaction typically involves the cyclotrimerization of alkynes and nitriles. While this is a method for pyridine synthesis rather than a reaction of a pre-existing pyridine ring, it highlights the electronic nature of the heterocycle.

Diels-Alder reactions involving pyridine rings are also known, particularly inverse-electron-demand Diels-Alder reactions where the pyridine is part of an electron-poor diene system. acsgcipr.orgnih.gov These reactions can lead to the formation of new heterocyclic frameworks after the initial cycloadduct undergoes further transformations, such as the extrusion of a small molecule. acsgcipr.org

Intermolecular and Intramolecular Reaction Pathways Involving Multiple Reactive Centers

The presence of three distinct reactive sites—the azide, the bromophenyl group, and the pyridine ring—in this compound allows for complex intermolecular and intramolecular reaction pathways. Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly valuable for building molecular complexity efficiently.

For example, the azide group is a versatile functional group that can undergo various transformations, including "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. nih.govscripps.edu This reaction could be performed in concert with or sequentially to a substitution reaction at the bromophenyl position.

Furthermore, intramolecular reactions can be envisaged. For instance, under certain conditions, the azide could potentially react with the pyridine ring or a substituent introduced at the bromophenyl position. While specific examples for this exact molecule are scarce, the general principles of tandem and intramolecular reactions are well-established in organic synthesis. nih.gov For instance, Lewis acid-mediated aza-annulation of 2-en-4-ynyl azides has been reported to produce substituted pyridines. nih.gov This suggests the potential for the azide and pyridine functionalities within the same molecule to participate in concerted cyclization pathways, possibly triggered by a metal catalyst or thermal conditions.

Stereochemical Investigations and Analysis

Enantioselective and Diastereoselective Synthesis of the Chiral Center

No published methods for the enantioselective or diastereoselective synthesis of the chiral center in 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine have been found. Research in this area would typically involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of the stereocenter at the carbon bearing the azide (B81097), the 3-bromophenyl group, and the pyridine (B92270) ring.

Methods for Chiral Resolution of Stereoisomers

There is no documented information on the chiral resolution of the stereoisomers of This compound . Standard techniques for separating enantiomers, such as diastereomeric salt formation with a chiral resolving agent or chiral chromatography, have not been reported for this compound.

Conformational Analysis of the Ethyl Linkage and Substituent Orientations

A conformational analysis of the ethyl linkage and the spatial orientation of the substituents in This compound is not available in the scientific literature. Such an analysis would typically employ computational modeling or spectroscopic techniques like Nuclear Magnetic Resonance (NMR) to determine the most stable conformations and the rotational barriers around the single bonds.

Influence of Stereochemistry on Reaction Diastereoselectivity

Due to the lack of studies on this compound, there is no information regarding the influence of its stereochemistry on the diastereoselectivity of any subsequent reactions.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR)

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For a molecule such as 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine, a suite of NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to establish stereochemistry.

Quantitative NMR for Purity and Yield Determination

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample or the yield of a reaction without the need for a response factor. By integrating the signals of the analyte against a certified internal standard of known concentration, a precise and accurate quantification can be achieved. For this compound, a well-resolved signal, ideally in a region of the spectrum with no overlapping peaks, would be chosen for integration to ensure the highest accuracy.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₃H₁₁BrN₄), the expected exact mass would be calculated, and the HRMS measurement would confirm this with a high degree of confidence, typically within a few parts per million (ppm). The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum mechanical calculations are foundational to modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding information about its energy and electronic properties. For a molecule with the complexity of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine, DFT, particularly with functionals like B3LYP, is often a method of choice due to its balance of accuracy and computational cost.

The electronic structure of a molecule governs its chemical behavior. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons. In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the azide (B81097) group or the pyridine (B92270) ring.

LUMO : This orbital represents the lowest energy level for an incoming electron and is associated with the molecule's ability to accept electrons. The LUMO is often distributed over the electrophilic parts of the molecule.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive.

A hypothetical FMO analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution across the molecular structure.

Hypothetical Frontier Molecular Orbital Data

OrbitalEnergy (eV)Description
HOMO-6.5Electron-donating capacity, likely localized on the azide and pyridine moieties.
LUMO-1.2Electron-accepting capacity, likely distributed over the aromatic systems.
HOMO-LUMO Gap5.3Indicates high kinetic stability.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species.

MEP Mapping : An MEP map of this compound would illustrate the regions of negative potential (electron-rich, prone to electrophilic attack), likely around the nitrogen atoms of the pyridine and azide groups, and regions of positive potential (electron-poor, prone to nucleophilic attack).

Reactivity Indices : Global reactivity descriptors derived from DFT calculations, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.

Due to the presence of single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms, which corresponds to the global minimum on the potential energy surface. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The optimized, lowest-energy structure is crucial for accurate predictions of other molecular properties.

Reaction Mechanism Investigations via Computational Modeling

Computational modeling can elucidate the step-by-step pathway of a chemical reaction, providing insights that are often difficult to obtain experimentally.

For any proposed reaction involving this compound, such as a cycloaddition or a substitution reaction, computational methods can be used to locate the transition state (TS). The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The geometry and vibrational frequencies of the TS provide critical information about the mechanism of the reaction.

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile reveals the thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energies) of the reaction. This allows for the determination of the most favorable reaction pathway among several possibilities. For instance, in the thermal decomposition of the azide group, computational modeling could help determine whether a concerted or stepwise mechanism is preferred.

Scientific Data Unavailable for this compound

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific research data for the compound This compound . Consequently, the generation of a detailed and scientifically accurate article focusing on its computational and theoretical chemistry, as requested, is not possible at this time.

The explicit requirements for detailed research findings, including data tables on predicted and experimentally validated spectroscopic parameters, cannot be met without access to primary research that does not appear to have been published. Crafting an article on this specific molecule would necessitate the fabrication of data, which would be misleading and scientifically unsound.

While general methodologies for the computational study of related pyridine and bromophenyl compounds exist, applying these to the target molecule without experimental validation would be purely speculative and would not adhere to the standards of scientific accuracy.

Therefore, the requested article, with its specific outline and data requirements, cannot be produced.

Synthetic Utility and Applications in Organic Synthesis

Role as a Versatile Building Block for Complex Chemical Structures

The true synthetic power of 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine lies in its capacity to act as a multi-functional building block. The strategic placement of its reactive sites allows for sequential and chemoselective reactions, paving the way for the construction of intricate molecular frameworks.

The azido (B1232118) group is a cornerstone of its versatility. It is well-established that organic azides are precursors to a wide array of nitrogen-containing functionalities. For instance, the azido group can be readily reduced to a primary amine. This transformation is typically achieved through methods like catalytic hydrogenation or the Staudinger reaction, which involves treatment with a phosphine (B1218219) such as triphenylphosphine (B44618) followed by hydrolysis. nih.gov The resulting primary amine can then undergo a vast number of subsequent reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

Furthermore, the azide (B81097) itself is a key participant in one of the most powerful reactions in modern chemistry: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction allows for the efficient and regioselective formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. organic-chemistry.orgresearchgate.net The pyridine (B92270) moiety within the scaffold can even play a role in accelerating this transformation. Azides containing a picolyl (pyridylmethyl) structure have been shown to chelate the copper(I) catalyst, leading to significantly faster reaction rates under biocompatible conditions. nih.gov This makes the compound an excellent candidate for conjugation with a wide variety of alkyne-tagged molecules.

The bromophenyl group offers another orthogonal site for chemical modification. The carbon-bromine bond is a classic handle for transition metal-catalyzed cross-coupling reactions. Seminal methods like the Suzuki-Miyaura, Stille, and Negishi couplings allow for the formation of new carbon-carbon bonds by reacting the aryl bromide with organoboron, organotin, or organozinc reagents, respectively. youtube.com This enables the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex fragments. Palladium-catalyzed cross-coupling reactions are well-documented for their reliability in connecting heteroaryl halides with various partners, and these methods are applicable even when the substrates contain sensitive functional groups like primary amines. nih.govnih.gov

Finally, the pyridine ring itself can be a site for functionalization, although it is generally less reactive towards electrophilic substitution than benzene (B151609). nih.gov However, under specific and sometimes harsh conditions, electrophilic substitution occurs preferentially at the 3- and 5-positions. nih.gov More commonly, the nitrogen atom of the pyridine can be alkylated to form a pyridinium (B92312) salt or oxidized to a pyridine N-oxide, which can then direct further functionalization. oup.com

The combination of these three reactive centers in one molecule allows for a modular approach to synthesis. One can envision a synthetic sequence where the azide is first converted to a triazole, followed by a Suzuki coupling on the bromophenyl ring, and finally, modification of the pyridine nitrogen. This step-wise functionalization makes this compound a highly valuable and versatile building block for creating libraries of complex molecules.

Derivatization Strategies for Expanding Chemical Space and Diversity

The expansion of chemical space from a single starting material is a key goal in medicinal chemistry and materials science. This compound is an ideal starting point for such endeavors due to its multiple, orthogonally reactive functional groups.

Derivatization via the Azido Group:

The primary routes for derivatizing the azido group are through cycloaddition reactions and reductions.

Click Chemistry: The CuAAC reaction is the most prominent derivatization strategy. By reacting the parent compound with a diverse library of terminal alkynes, a vast array of 1,4-disubstituted 1,2,3-triazoles can be generated. The triazole ring is not merely a linker; it is a valuable pharmacophore in its own right, capable of participating in hydrogen bonding and acting as a stable, aromatic bioisostere for other functional groups like amides. nih.gov

Reduction to Amines: The reduction of the azide to a primary amine opens up another vast area of chemical space. The resulting amine can be functionalized in countless ways. For example, reaction with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines.

Aza-Wittig Reaction: The reaction of the azide with phosphines (like triphenylphosphine) initially forms an iminophosphorane. In the absence of water, this intermediate can react with carbonyl compounds in an aza-Wittig reaction to form imines, providing a pathway to other nitrogen-containing heterocycles. nih.gov

Derivatization via the Bromophenyl Group:

The bromophenyl moiety is primarily a handle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is arguably the most common method for derivatizing aryl halides. Reaction with a wide variety of commercially available or readily synthesized boronic acids or esters allows for the introduction of new aryl, heteroaryl, vinyl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. This provides a direct route to substituted anilines.

Sonogashira Coupling: The coupling of the aryl bromide with terminal alkynes, catalyzed by palladium and copper, yields aryl-substituted alkynes. These can serve as further handles for subsequent reactions, including CuAAC.

The following interactive table illustrates some potential derivatization strategies:

Starting CompoundReagents and ConditionsProductReaction Type
This compoundPhenylacetylene, CuSO₄, Sodium Ascorbate3-[1-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1-(3-bromophenyl)ethyl]pyridineClick Chemistry (CuAAC)
This compoundH₂, Pd/C3-[1-Amino-1-(3-bromophenyl)ethyl]pyridineReduction
3-[1-Amino-1-(3-bromophenyl)ethyl]pyridineAcetyl Chloride, TriethylamineN-(1-(3-bromophenyl)-1-(pyridin-3-yl)ethyl)acetamideAcylation
This compoundPhenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃3-[1-Azido-1-(biphenyl-3-yl)ethyl]pyridineSuzuki Coupling
This compoundMorpholine, Pd₂(dba)₃, BINAP, NaOtBu3-[1-Azido-1-(3-(morpholino)phenyl)ethyl]pyridineBuchwald-Hartwig Amination

Application in the Development of Novel Synthetic Methodologies

Beyond its use as a building block, this compound and its derivatives can be instrumental in the development of new synthetic methods. The unique interplay of its functional groups can be harnessed to explore novel chemical transformations.

For example, the presence of both an azide and a pyridine ring could be exploited in the development of novel metal-catalyzed reactions. The pyridine nitrogen can act as a directing group in C-H activation reactions, potentially enabling functionalization at specific positions on the pyridine or phenyl rings. The azide could then be used to trap an intermediate or participate in a cascade reaction. Researchers have explored the reaction of sulfonyl azides with pyridines to generate new heterocyclic systems, indicating the potential for novel reactivity between these two groups. acs.org

The development of one-pot, multi-component reactions is a major goal of modern synthetic chemistry. A molecule like this compound could serve as a key substrate in the design of such reactions. For instance, a one-pot procedure could be envisioned that involves a Suzuki coupling at the bromophenyl position, followed by an in-situ click reaction with an alkyne, all without isolating the intermediate. Such strategies significantly improve synthetic efficiency and are highly desirable in both academic and industrial settings. nih.gov

Furthermore, the compound could be used to probe and develop new catalytic systems. The synthesis of 1,2,3-triazoles via click chemistry is often catalyzed by copper. Developing heterogeneous or single-atom copper catalysts that are efficient for substrates containing a pyridine ligand could be an active area of research, with this compound serving as a model substrate. acs.org

Contribution to the Synthesis of Advanced Intermediates in Chemical Research

The derivatives of this compound are valuable advanced intermediates for the synthesis of a wide range of target molecules, particularly in pharmaceutical and materials science research.

The amine derived from the reduction of the parent azide is a key intermediate. Chiral amines are ubiquitous in pharmaceuticals, and if the parent compound were synthesized in an enantiomerically pure form, it would provide access to chiral amine building blocks. These pyridylethylamine scaffolds are present in numerous biologically active compounds.

The triazole derivatives formed via click chemistry are also significant intermediates. The 1,2,3-triazole ring is a common feature in many pharmaceutical agents and functional materials. For example, 1,2,3-triazolyl-pyridine ligands have been synthesized and used to create Ruthenium(II) complexes for applications in dye-sensitized solar cells. researchgate.net The ability to easily link the pyridylphenyl scaffold to other molecules via a stable triazole bridge makes it a powerful tool for creating complex architectures with tailored electronic or biological properties.

The ability to perform sequential cross-coupling reactions further enhances its utility. For instance, one could first perform a Suzuki coupling to add a new aryl group and then utilize the newly introduced functionality in a subsequent transformation. This iterative approach allows for the controlled, step-wise construction of highly substituted and complex aromatic systems, which are often challenging to synthesize via other methods. nih.gov

The following table presents a hypothetical synthetic pathway to an advanced intermediate, demonstrating the compound's utility:

IntermediateReagents and ConditionsProductPurpose of Transformation
This compound4-Ethynyltoluene, CuSO₄, Sodium Ascorbate3-[1-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromophenyl)ethyl]pyridineIntroduction of a triazole-linked aryl group
3-[1-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)-1-(3-bromophenyl)ethyl]pyridine4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃3-[1-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)-1-(4'-methoxybiphenyl-3-yl)ethyl]pyridineIntroduction of a biaryl system via Suzuki coupling
3-[1-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)-1-(4'-methoxybiphenyl-3-yl)ethyl]pyridineH₂, Raney Ni3-[1-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)-1-(4'-methoxybiphenyl-3-yl)ethyl]piperidineReduction of the pyridine ring to a piperidine

This sequence showcases how the parent compound can be systematically elaborated into a complex, highly functionalized molecule containing multiple aromatic and heterocyclic rings, which could be a key intermediate in a drug discovery program.

Q & A

Q. What are the key considerations for synthesizing 3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine with high purity?

To achieve high-purity synthesis:

  • Reaction Optimization : Use phosphonylation or Huisgen cycloaddition protocols under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Purification : Employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the azide-containing product. Confirm purity via HPLC (≥95%) .
  • Safety : Handle the azide group with caution due to potential explosivity; use small-scale reactions and avoid mechanical shock .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • NMR Analysis :
    • ¹H NMR : Look for aromatic protons in the pyridine ring (δ 7.1–8.5 ppm) and the ethyl bridge (δ 2.5–3.5 ppm). Integrate peaks to confirm substituent ratios .
    • ¹³C NMR : Identify quaternary carbons adjacent to the azide group (δ 50–60 ppm) and the bromophenyl moiety (δ 120–130 ppm) .
  • Mass Spectrometry : Confirm the molecular ion peak (M⁺) at m/z 305.1 (C₁₃H₁₂BrN₄) and fragmentation patterns matching the azide and bromophenyl groups .

Advanced Research Questions

Q. What strategies address low yields in Huisgen cycloaddition involving the azide group?

  • Catalyst Selection : Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) to accelerate the reaction and improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance azide reactivity, while microwave-assisted synthesis reduces reaction time .
  • Byproduct Analysis : Characterize side products (e.g., triazole isomers) via LC-MS and adjust stoichiometry (azide:alkyne ≥ 1:1.2) to favor the desired product .

Q. How can researchers resolve contradictions between observed and predicted reactivity of the bromophenyl group?

  • Mechanistic Studies : Conduct kinetic isotope effect (KIE) experiments or DFT calculations to identify rate-determining steps (e.g., C-Br bond cleavage vs. azide participation) .
  • Controlled Replicates : Repeat reactions under varying conditions (e.g., light exposure, temperature) to isolate environmental factors influencing bromophenyl reactivity .
  • Cross-Validation : Compare results with analogous compounds (e.g., 3-bromopyridine derivatives) to determine if the contradiction is structure-specific .

Q. What methodologies assess the environmental stability of this compound?

  • Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via GC-MS. Monitor azide decomposition to nitriles or amines .
  • Ecotoxicological Screening : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC₅₀) and prioritize compounds for long-term environmental risk assessment .

Q. How can computational models predict the compound’s interactions with biological targets?

  • Docking Simulations : Use AutoDock Vina to model binding affinities with enzymes (e.g., kinases) or receptors. Validate predictions with SPR (surface plasmon resonance) binding assays .
  • ADMET Profiling : Predict pharmacokinetic properties (e.g., logP, BBB permeability) using SwissADME or ADMETLab to prioritize in vitro testing .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (IC₅₀ = 10–100 µM) using GraphPad Prism. Report 95% confidence intervals and p-values (ANOVA) for replicates .
  • Outlier Handling : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points and ensure reproducibility across three independent experiments .

Q. How should researchers document unexpected results in synthetic pathways?

  • Detailed Logs : Record reaction conditions (solvent purity, humidity) and equipment calibration status. Cross-reference with literature (e.g., 3-bromopyridine isomerization studies) to identify precedents .
  • Hypothesis Testing : Design follow-up experiments (e.g., isotopic labeling) to validate proposed mechanisms (e.g., radical vs. ionic pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.